
Mesna-d4 (contain disulfide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesna-d4, a deuterated version of Mesna (2-mercaptoethane sulfonate), is a compound of interest due to its unique properties and applications in chemical synthesis and analysis. Although direct information on Mesna-d4 is scarce, insights can be drawn from related research on chemical synthesis, molecular structures, and compound properties.
Synthesis Analysis
The synthesis of complex chemical compounds often involves multiple steps, including salt formation, nucleophilic substitution, and use of specific catalysts. For example, the synthesis of organotin compounds involves reactions with metal chlorides and nucleophiles, producing compounds with defined stoichiometry and structure (Deivaraj, Dean, & Vittal, 2000)(Deivaraj, Dean, & Vittal, 2000).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the chemical behavior of compounds. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used. For instance, the study of diorganotin dmit compounds revealed molecular structures with specific Sn-S bonding configurations (Doidge-Harrison et al., 1996)(Doidge-Harrison et al., 1996).
Chemical Reactions and Properties
Understanding the reactivity and interaction of compounds is essential for their application in synthesis and material science. Studies on polycyclic hydrocarbons, for example, have explored the magnetic properties and reactivity of high-spin compounds, which could inform the study of Mesna-d4's chemical behavior (Li et al., 2014)(Li et al., 2014).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are determined by its molecular structure. Studies on compounds like diorganotin(IV) chloridophenylacetohydroxamate complexes provide insights into how structural features affect these properties (Choudhary et al., 2019)(Choudhary et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to a compound's applications. The synthesis and characterization of compounds such as Mesna involve understanding these properties to tailor them for specific uses (Dao et al., 2018)(Dao et al., 2018).
Aplicaciones Científicas De Investigación
1. Real-Time Monitoring in Chemotherapy
Mesna-d4's importance lies in its role as a regional antidote for protecting the urinary system in chemotherapy patients. A study by Hu et al. (2022) developed a portable sensing platform using an upconversion-based nanosensor for real-time monitoring of mesna levels. This technology is crucial for ensuring the curative effect and offers a novel strategy for point-of-care testing of drugs in clinical settings.
2. Ovarian Protection During Chemotherapy
A study by Yeh et al. (2008) investigated the protective effects of mesna against cisplatin-induced ovarian damage in rats. The use of mesna during chemotherapy showed potential in protecting ovaries against follicular damage, suggesting alternative medical means for organ protection during chemotherapy.
3. Use in Otologic Surgery
Mesna's application in otologic surgery is significant, especially in treating retraction pockets and adhesive otitis media. Yılmaz et al. (2006) found that mesna makes operations easier and safer by allowing elevation of the tympanic membrane through its mechanical and chemical actions.
4. Protective Effect Against Traumatic Brain Injury
Research by Yılmaz et al. (2012) demonstrated that mesna could protect the brain against traumatic injury. This is attributed to mesna's potential antioxidant and cytoprotective effects, showcasing its utility beyond chemotherapy applications.
5. Prevention of Ischemia Reperfusion-Induced Oxidative Stress
The study by Ypsilantis et al. (2008) explored mesna's role in preventing oxidative stress induced by ischemia reperfusion in the intestine. This adds another dimension to its protective capabilities, especially concerning gastrointestinal health.
6. Chemically Assisted Tissue Dissection
Mesna's utility in facilitating tissue dissection during surgery was highlighted in a study by Casale et al. (2010). It's used in various surgical fields, including ENT, gynecology, and orthopedics, marking a significant advance in surgical techniques.
Safety And Hazards
Direcciones Futuras
Mesna-d4 is currently being used for research purposes9. It is being studied for its potential use in reducing the incidence of hemorrhagic cystitis associated with certain chemotherapeutic agents10. Further research and clinical trials are needed to fully understand its potential applications and benefits11.
Propiedades
Número CAS |
1189479-73-9 |
|---|---|
Nombre del producto |
Mesna-d4 (contain disulfide) |
Fórmula molecular |
C₂HD₄NaO₃S₂ |
Peso molecular |
168.2 |
Sinónimos |
2-Mercaptoethanesulfonic-d4 Acid Sodium Salt; 2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt; D 7093-d4; Mesnex-d4; Mistabron-d4; Mistabronco-d4; Mucofluid-d4; Sodium 2-Mercaptoethanesulfonate-d4; UCB 3983-d4; Uromitexan-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



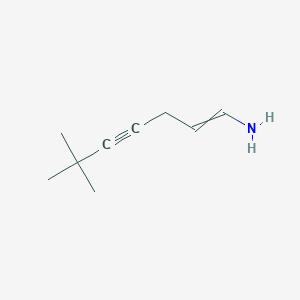
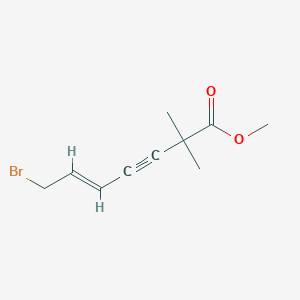
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
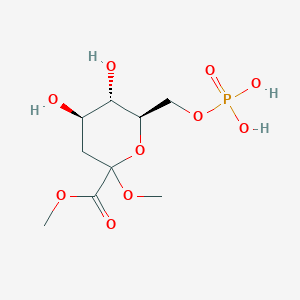
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
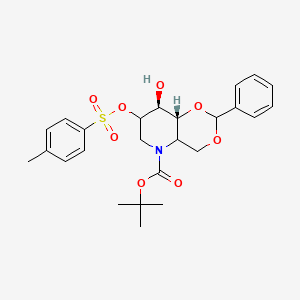

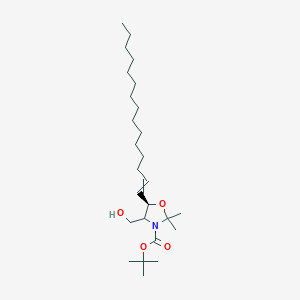
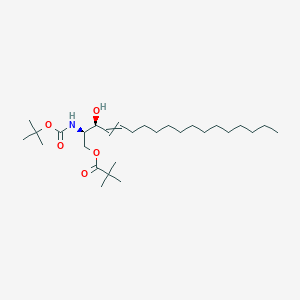
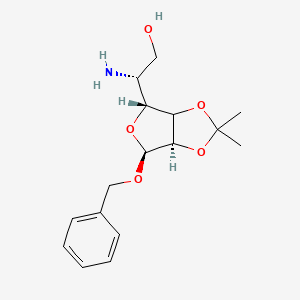
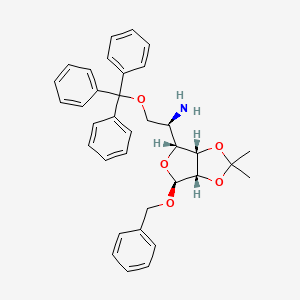
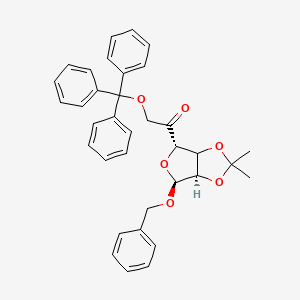
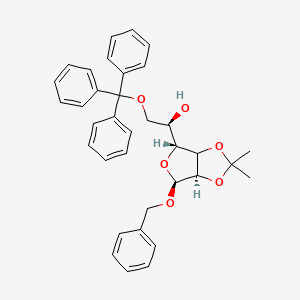
![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)